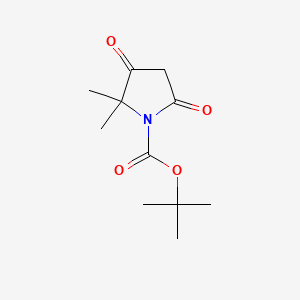

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

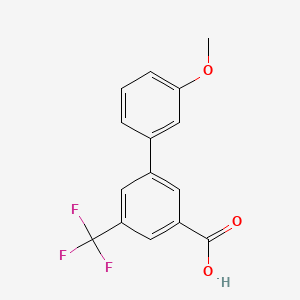

“tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H17NO4 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular weight of “tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate” is 227.26 . The InChI code for this compound is 1S/C11H17NO4/c1-6-7(12)5-8(13)11(6,2)3/h5,12-13H,1-4H3 .Physical And Chemical Properties Analysis

This compound is stored in a sealed, dry environment at 2-8°C . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Environmental Impact and Toxicity

A review of synthetic phenolic antioxidants, including derivatives similar to tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate, discussed their widespread use in industrial and commercial products to prevent oxidative reactions. Studies have shown that these antioxidants can cause hepatic toxicity, possess endocrine-disrupting effects, and potentially carcinogenic properties. Future research directions include developing novel antioxidants with low toxicity and environmental impact (Liu & Mabury, 2020).

Biological Activities

Research on natural neo acids and their derivatives, which share structural similarities with tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate, indicates potential for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. This highlights the compound's relevance in pharmaceutical and cosmetic industries due to its bioactive properties (Dembitsky, 2006).

Synthesis Methods

A study on the synthetic routes of vandetanib, an anticancer drug, analyzed various synthesis methods, identifying tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a critical intermediate. This underscores the compound's role in the efficient and high-yield production of pharmaceuticals (Mi, 2015).

Analytical Techniques

Investigations into the determination of antioxidant activity highlight the significance of tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate in evaluating the efficacy of antioxidants in various applications. These studies emphasize the need for accurate and reliable analytical methods to assess the antioxidant potential of compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Safety and Hazards

While specific safety and hazard information for “tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate” is not available, similar compounds like “tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate” have been classified with the GHS07 pictogram and carry hazard statements H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation.

Propriétés

IUPAC Name |

tert-butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-8(14)6-7(13)11(12,4)5/h6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXXNFZYMOMJPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC(=O)N1C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856723 |

Source

|

| Record name | tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate | |

CAS RN |

1352723-48-8 |

Source

|

| Record name | tert-Butyl 2,2-dimethyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)

![tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B594485.png)